molecular formula C16H19NO2S B11077980 3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid

3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B11077980
M. Wt: 289.4 g/mol
InChI Key: MWLFIZDWAIORPQ-UHFFFAOYSA-N
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Description

3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfanylpropanoic Acid Moiety: The final step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 3-mercaptopropanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Thioethers.

Scientific Research Applications

3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of quinoline derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of microbial and cancer cells. Additionally, the compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid: Similar structure with a chloro substituent on the quinoline ring.

    3-[(6-Methoxy-2-methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid: Contains a methoxy group instead of a methyl group.

    3-[(2-(Pyridin-4-yl)ethyl)thio]propanoic acid: Features a pyridine ring instead of a quinoline ring.

Uniqueness

3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

3-(2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C16H19NO2S/c1-3-6-12-11(2)17-14-8-5-4-7-13(14)16(12)20-10-9-15(18)19/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,18,19)

InChI Key

MWLFIZDWAIORPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2N=C1C)SCCC(=O)O

Origin of Product

United States

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